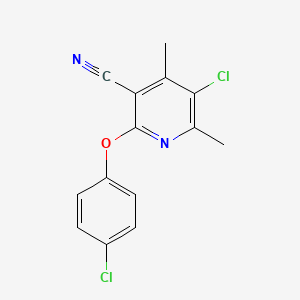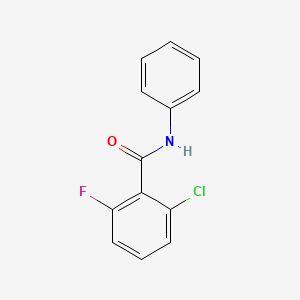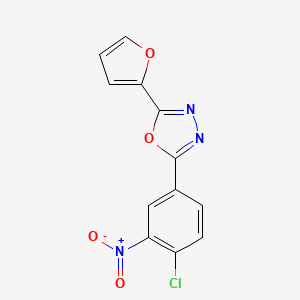![molecular formula C7H9N3OS2 B5798889 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ATDA, is a synthetic compound that belongs to the group of thiadiazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of ATDA is not fully understood. However, it has been suggested that ATDA exerts its pharmacological effects by modulating various signaling pathways in the body. For example, ATDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Moreover, ATDA has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
ATDA has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been found to inhibit the growth of various bacterial and fungal strains. Moreover, ATDA has been shown to possess potent antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Additionally, ATDA has been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, ATDA has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ATDA in lab experiments is its wide range of pharmacological activities. Moreover, ATDA is relatively easy to synthesize and has a good yield. However, one of the limitations of using ATDA in lab experiments is its potential toxicity. Therefore, it is important to conduct further toxicological studies to determine the safety of ATDA.
Future Directions
There are several future directions for research on ATDA. Firstly, further studies are needed to elucidate the exact mechanism of action of ATDA. Secondly, more studies are needed to determine the safety and toxicity of ATDA. Thirdly, further studies are needed to explore the potential applications of ATDA in the treatment of various diseases. Finally, more studies are needed to optimize the synthesis method of ATDA to improve its yield and purity.
Conclusion:
In conclusion, ATDA is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Moreover, ATDA has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. However, further studies are needed to elucidate the exact mechanism of action of ATDA, determine its safety and toxicity, and explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of ATDA involves the reaction of allyl isothiocyanate with 2-amino-1,3,4-thiadiazole in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound, ATDA. The overall yield of the synthesis is around 60%.
Scientific Research Applications
ATDA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Moreover, ATDA has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS2/c1-3-4-12-7-10-9-6(13-7)8-5(2)11/h3H,1,4H2,2H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUBKKHHLHJZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Prop-2-EN-1-ylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)
![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)
![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)
![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)






![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)


![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)